3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure, featuring a dichlorophenyl group and a piperazine ring, contributes to its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to achieve the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, oxidizing agents, reducing agents, and alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated piperazine derivatives .
Scientific Research Applications
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and as an analytical standard for quality control.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound modulates neurotransmitter activity, which can lead to therapeutic effects in the treatment of psychiatric disorders . The pathways involved include the inhibition of dopamine reuptake and the antagonism of serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure, used for treating schizophrenia and bipolar disorder.
Dehydroaripiprazole: A related compound with similar pharmacological properties.
Uniqueness
3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which contributes to its distinct pharmacological profile. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C15H16Cl2N4O |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-methylpyrazin-2-one |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-6-5-18-14(15(19)22)21-9-7-20(8-10-21)12-4-2-3-11(16)13(12)17/h2-6H,7-10H2,1H3 |
InChI Key |
DMVORZDTPSSTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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